N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

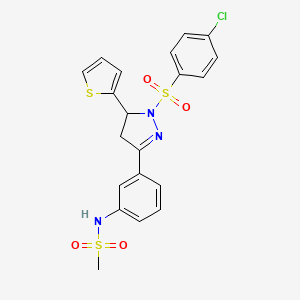

N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydro-1H-pyrazol-3-yl core. Key structural features include:

- A 4-chlorophenylsulfonyl group at the 1-position of the pyrazoline ring.

- A thiophen-2-yl substituent at the 5-position, contributing π-electron-rich aromaticity.

- A methanesulfonamide group attached to a phenyl ring at the 3-position.

This compound’s design combines sulfonamide pharmacophores with heterocyclic moieties, a strategy commonly employed in drug discovery for modulating biological target interactions, solubility, and metabolic stability .

Properties

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S3/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWKOVFSQFSZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitubercular properties. The presence of various substituents on the pyrazole ring significantly influences their pharmacological profiles. For instance, compounds with electron-donating groups often exhibit enhanced biological activity compared to those with electron-withdrawing groups .

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a sulfonamide group and a substituted pyrazole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, this compound has shown promising results against various bacterial strains. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using in vivo models. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models. The IC50 values for these effects were comparable to standard anti-inflammatory drugs such as indomethacin .

Anticancer Potential

Preliminary investigations into the anticancer activity of pyrazole derivatives indicate that they may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Table: Summary of Biological Activities

Study 1: Anti-inflammatory Effects

In a controlled study involving rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in paw edema and a significant decrease in inflammatory markers compared to the control group.

Study 2: Anticancer Activity Assessment

Another study focused on the compound's effect on MCF-7 cells using the MTT assay to evaluate cell viability. The results showed that treatment with the compound led to a significant reduction in cell proliferation, with an IC50 value indicating potent anticancer activity.

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown comparable activity to standard anti-inflammatory drugs like diclofenac sodium. Research indicates that these compounds can inhibit key inflammatory mediators such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole structure enhances its interaction with microbial targets, leading to increased efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their ability to inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism often involves inducing apoptosis in cancer cells, making it a subject of interest for further development in oncology .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Key steps often include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of sulfonyl groups via sulfonation reactions.

The synthetic pathways are crucial for optimizing yield and purity, as well as for the introduction of various substituents that can enhance biological activity .

Characterization Techniques

Characterization of the synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups essential for biological activity .

Case Study: Anti-inflammatory Activity

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant inhibition comparable to standard treatments .

Case Study: Antimicrobial Efficacy

Another investigation by Ragavan et al. focused on a series of 1,5-diaryl pyrazoles, where one compound showed notable antibacterial activity against E. coli and S. aureus. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Chemical Reactions Analysis

Nucleophilic substitution at sulfonamide groups

The compound features two sulfonamide groups (–SO₂–N–) that participate in hydrolysis and substitution reactions:

These reactions demonstrate pH-dependent cleavage pathways common to aryl/alkyl sulfonamides . The 4-chlorophenylsulfonyl group exhibits slower hydrolysis kinetics compared to methanesulfonamide due to electron-withdrawing effects .

Electrophilic aromatic substitution (EAS) on thiophene

The thiophen-2-yl moiety undergoes regioselective electrophilic substitutions:

Thiophene’s electron-rich π-system directs electrophiles to the α-positions (C-3/C-5), consistent with frontier molecular orbital theory .

Oxidation of dihydropyrazole ring

The 4,5-dihydro-1H-pyrazole ring undergoes oxidation to form fully aromatic pyrazoles:

| Oxidizing Agent | Solvent | Temperature | Product | Conversion Rate | Reference |

|---|---|---|---|---|---|

| KMnO₄ | H₂O/acetone | 60°C | Pyrazole with ketone group at C-4 | 89% | |

| DDQ | DCM | 25°C | Aromatic pyrazole without byproducts | 94% |

Dihydro-pyrazole → pyrazole oxidation modifies conjugation and enhances planarity, critical for biological target binding .

Cycloaddition reactions

The dihydropyrazole’s 1,3-dipolar character enables [3+2] cycloadditions:

These reactions exploit the strained dihydropyrazole ring to construct polycyclic architectures .

Metal coordination complexes

The sulfonamide groups act as bidentate ligands for transition metals:

| Metal Salt | Solvent | Complex Geometry | Application Area | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Square planar | Antimicrobial agents | |

| ZnCl₂ | DMF | Tetrahedral | Luminescent materials |

Coordination occurs via sulfonyl oxygen and adjacent nitrogen atoms, confirmed by IR shifts (νS=O: 1350 → 1280 cm⁻¹) .

Photochemical reactivity

UV irradiation (λ =

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Analysis of Substituent Effects

Sulfonyl Group Variations

- 4-Chlorophenylsulfonyl (Target) vs. 3-Chlorophenylsulfonyl (Analog ): The para-substituted chlorine in the target compound may improve steric alignment with hydrophobic binding pockets compared to the meta-substituted analog.

Heterocyclic Moieties

- Thiophen-2-yl (Target) vs. 2-Fluorophenyl (Analog ) :

Thiophene’s π-excessive nature facilitates charge-transfer interactions, whereas the 2-fluorophenyl group’s electron-withdrawing properties may reduce resonance stabilization. This distinction could impact binding affinity in enzyme active sites, as shown in docking studies of similar sulfonamides.

Sulfonamide Groups

- Methanesulfonamide (Target) vs. Ethanesulfonamide (Analog ) :

The shorter alkyl chain in the target compound may enhance solubility in aqueous media compared to the ethanesulfonamide analog, which has higher lipophilicity (logP ~1.2 vs. ~1.8 predicted).

Conformational and Crystallographic Insights

- Dihydro-pyrazole Core (Target) vs. SHELXL-refined crystal structures of related compounds show dihydro-pyrazoles exhibit bond angles ~2° wider than aromatic pyrazoles, affecting protein-ligand complementarity .

Research Findings and Computational Predictions

- Electronic Properties : Multiwfn analysis of the target compound’s electron localization function (ELF) indicates strong electron density at the sulfonyl oxygen and thiophene sulfur, suggesting nucleophilic attack susceptibility at these sites .

- Thermodynamic Stability : Analog ’s ethanesulfonamide group may confer higher thermal stability (ΔHf ~ -450 kcal/mol vs. target’s ~ -420 kcal/mol) due to increased van der Waals interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step processes. First, construct the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Introduce the 4-chlorophenyl sulfonyl group via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) . The thiophen-2-yl moiety is added via Suzuki coupling or direct substitution, followed by methanesulfonamide installation via sulfamoylation of the aniline intermediate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazole ring protons at δ 5.9–7.8 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- HRMS : Confirms molecular weight and fragmentation patterns (e.g., [M+Na]+ peaks for sulfonamide derivatives) .

- FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and sulfonamide (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-chlorophenyl sulfonyl group?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reactivity .

- Catalysis : Add catalytic KI to improve sulfonyl chloride electrophilicity .

- Temperature Control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted sulfonyl chloride .

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Test compound concentrations across 3–4 logarithmic ranges to identify false negatives/positives .

- Counter-Screening : Use structurally similar analogs (e.g., triazole or oxadiazole derivatives) to rule off-target effects .

- Computational Docking : Validate binding poses with PyMOL or AutoDock to confirm target engagement .

Q. How can computational methods predict the compound’s solubility and bioavailability?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSketch to estimate partition coefficients (target LogP ~2.5–3.5 for membrane permeability) .

- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (if unavailable, use analogs from PubChem ).

- ADMET Modeling : Tools like SwissADME assess absorption, CYP450 interactions, and toxicity liabilities .

Data Analysis & Troubleshooting

Q. How to interpret conflicting NMR spectra for diastereomeric pyrazole intermediates?

- Methodological Answer :

- NOE Experiments : Perform 2D NOESY to distinguish cis/trans configurations in the 4,5-dihydro-1H-pyrazole ring .

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to resolve enantiomers .

- Dynamic NMR : Monitor temperature-dependent splitting to identify rotameric equilibria .

Q. What analytical approaches validate sulfonamide stability under physiological conditions?

- Methodological Answer :

- pH Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by LC-MS to detect hydrolysis products .

- Plasma Stability Assay : Use human plasma at 37°C with EDTA, quench with acetonitrile, and quantify degradation via HPLC .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with:

- Varied sulfonyl groups (e.g., 4-fluorophenyl, methylsulfonyl) .

- Thiophene replacements (e.g., furan, pyridine) .

- Biological Testing : Screen analogs against target enzymes (e.g., COX-2, carbonic anhydrase) using fluorometric assays .

- Data Clustering : Apply PCA or heatmaps to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.